molecular formula C18H17ClN4OS B5136288 N-(3-chlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea

N-(3-chlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5136288
M. Wt: 372.9 g/mol
InChI Key: KLDLUBLITMTYDF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea belongs to a class of compounds known for their diverse biological activities and potential applications in various fields. These compounds, particularly those featuring the 1,3,4-thiadiazol moiety, have been extensively studied for their chemical and physical properties, synthesis methods, and biological activities.

Synthesis Analysis

The synthesis of compounds similar to N-(3-chlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole or similar precursors. These syntheses are characterized by their ability to produce novel derivatives with confirmed structures through spectroscopic methods such as IR, 1H NMR, and elemental analysis (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Molecular Structure Analysis

The molecular structure of these compounds, including the title compound, has been elucidated through various spectroscopic techniques and, in some cases, X-ray crystallography. These analyses reveal the planarity of the urea scaffold and the presence of intramolecular and intermolecular hydrogen bonding, which can significantly influence the compound's biological activities and physical properties (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including interactions with acyl isocyanates and aroylazides, leading to the formation of urea derivatives. The chemical reactivity is influenced by the presence of the thiadiazole ring and the substituted phenyl groups, which can further react to produce more complex derivatives with enhanced biological activities.

Physical Properties Analysis

The physical properties of N-(3-chlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. Intramolecular N-H···O hydrogen bonds and intermolecular π–π stacking interactions contribute to the stability and solubility of these compounds.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly influenced by the thiadiazole core and the urea functional group. These components contribute to the compound's ability to form hydrogen bonds and engage in π–π stacking interactions, affecting their biological activity and potential applications in medicinal chemistry.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS/c1-2-15(12-7-4-3-5-8-12)16-22-23-18(25-16)21-17(24)20-14-10-6-9-13(19)11-14/h3-11,15H,2H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDLUBLITMTYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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